

An In-Depth Technical Guide to the Crystal Structure Analysis of Hexabromobenzene

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Compound of Interest

Compound Name: Hexabromobenzene

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This technical guide provides a comprehensive overview of the crystal structure of **hexabromobenzene** (C₆Br₆), a fully brominated aromatic compound. The document details the crystallographic data, experimental protocols for structure determination, and a summary of its synthesis and crystal growth. This information is crucial for understanding the solid-state properties of **hexabromobenzene**, which has applications as a flame retardant and serves as a model system for studying halogen-halogen interactions.

Crystallographic Data

The crystal structure of **hexabromobenzene** has been determined by single-crystal X-ray diffraction and neutron powder diffraction. The compound crystallizes in the monoclinic system, and its crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for Hexabromobenzene

Parameter	Value	Source
Empirical Formula	C ₆ Br ₆	[1]
Formula Weight	551.49 g/mol	[1]
Crystal System	Monoclinic	[2]
Space Group	P2 ₁ /n	[2]
Temperature	300 K	[2]
Wavelength (Neutron)	Not specified	[2]
Unit Cell Dimensions		
a	15.357(4) Å	[2]
b	4.007(1) Å	[2]
c	8.364(2) Å	[2]
β	92.65(2)°	[2]
Volume	513.5 Å ³	Calculated
Z	2	[2]
Density (calculated)	3.56 g/cm ³	Calculated

Data from neutron powder diffraction study.

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters (U(eq))

A complete set of atomic coordinates and anisotropic displacement parameters would be available in the original crystallographic information file (CIF) from the cited diffraction studies. These are essential for a full description of the crystal structure.

Table 3: Selected Bond Lengths and Angles

Bond	Length (Å)	Angle	Angle (°)
C-C	~1.40 (assumed)	C-C-C	~120 (assumed)
C-Br	Not specified	C-C-Br	Not specified

The molecule is reported to be planar within the accuracy of the analysis[2]. Detailed intramolecular separations correspond to normal van der Waals interactions[2]. A vapor-phase electron diffraction study suggested a potentially distorted structure[2].

Experimental Protocols

Synthesis of Hexabromobenzene

Hexabromobenzene can be synthesized by the direct bromination of benzene.

Reaction: $\text{C}_6\text{H}_6 + 6\text{Br}_2 \rightarrow \text{C}_6\text{Br}_6 + 6\text{HBr}$ [1]

Procedure:

- Benzene is reacted with an excess of bromine (6 equivalents)[1].
- The reaction is carried out in the presence of a catalyst, such as anhydrous aluminum chloride, and a halogen-containing organic solvent at elevated temperatures[3].
- The reaction mixture is stirred for several hours[4].
- After cooling, the precipitated **hexabromobenzene** is collected by filtration or centrifugation[3].
- The crude product is washed with a solvent like dibromoethane or methanol, followed by dilute acid to remove the catalyst, and then water until neutral[3].
- The final product is dried to yield **hexabromobenzene** as a white to beige solid[3][5].

Crystal Growth

Single crystals of **hexabromobenzene** suitable for X-ray diffraction can be grown from a benzene solution.

Procedure:

- A saturated solution of **hexabromobenzene** in benzene is prepared.
- Slow evaporation of the solvent at room temperature allows for the formation of well-defined monoclinic needles[1].
- Composite crystal formation can occur readily during growth[2].

X-ray Crystallography (Single Crystal)

The initial determination of the cell dimensions and space group of **hexabromobenzene** was performed using single-crystal X-ray photographs[2].

Methodology (based on typical procedures):

- A suitable single crystal is mounted on a goniometer head.
- The crystal is placed in a single-crystal X-ray diffractometer.
- X-ray diffraction data are collected at a controlled temperature (e.g., 293 K) using a specific X-ray source (e.g., Mo K α or Cu K α radiation)[6].
- The diffraction intensities are measured, and the data are processed to yield a set of structure factors.
- The crystal structure is solved using direct methods or Patterson synthesis and subsequently refined using least-squares methods.

Neutron Powder Diffraction

A more detailed structural analysis was carried out using neutron powder diffraction, which is particularly useful for accurately locating lighter atoms in the presence of heavy atoms.

Methodology:

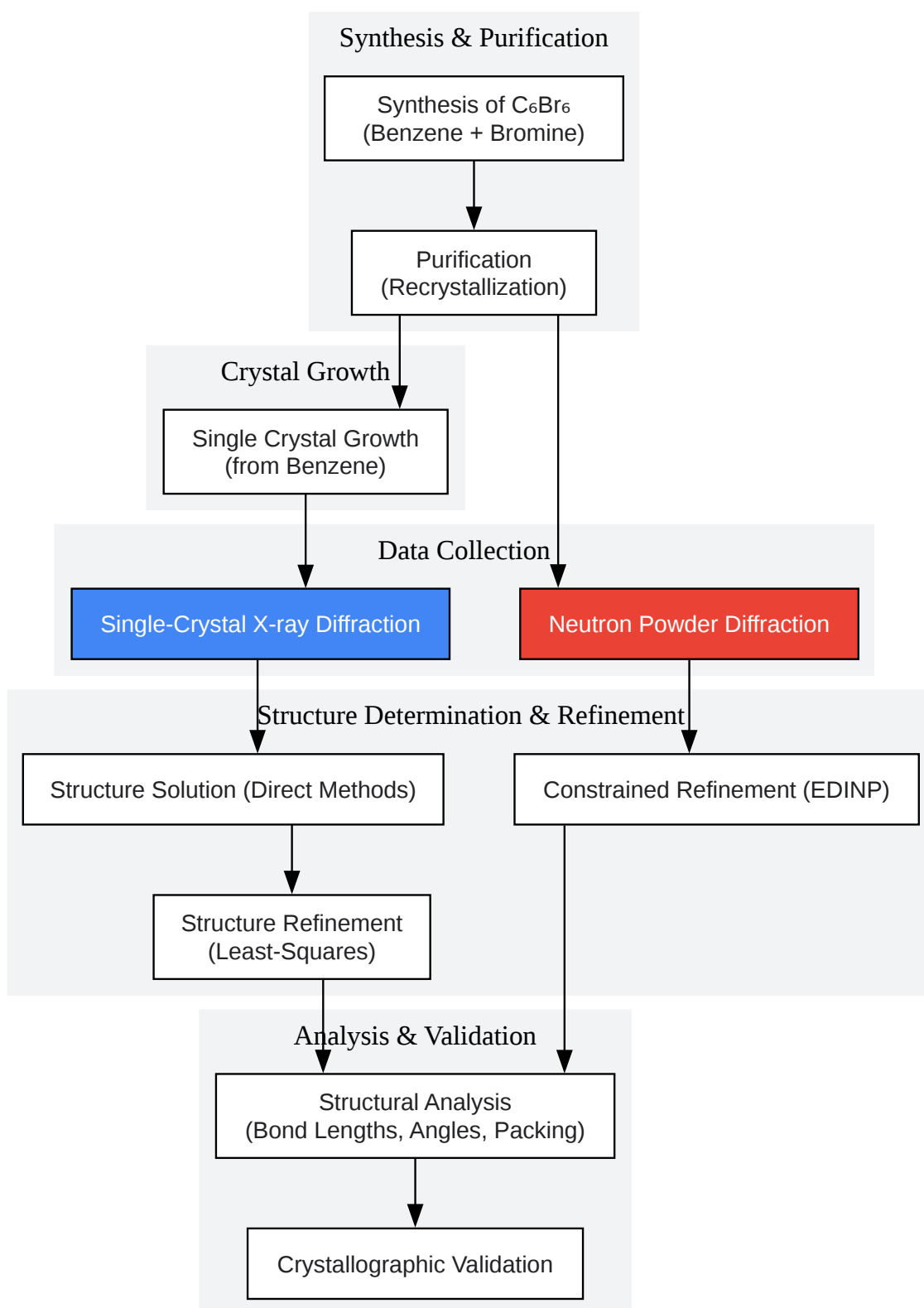
- A powder sample of **hexabromobenzene** was loaded into a sample holder.

- The neutron diffraction pattern was collected at 300 K on the PANDA instrument at AERE, Harwell[2].
- The structure was refined using a constrained refinement method with the program EDINP[2]. This approach is well-suited for refining structures from powder data where peak overlap can be an issue. The refinement likely involved treating the C₆Br₆ molecule as a rigid body.

Structural Analysis and Visualization

The crystal structure of **hexabromobenzene** reveals a planar arrangement of the molecules, which pack in a herringbone fashion. The intermolecular interactions are dominated by van der Waals forces, particularly bromine-bromine contacts.

Experimental Workflow for Hexabromobenzene Crystal Structure Analysis



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